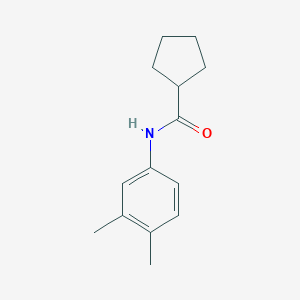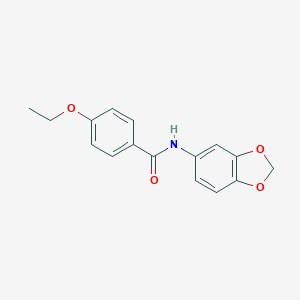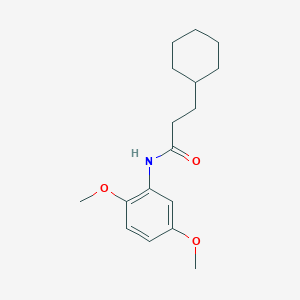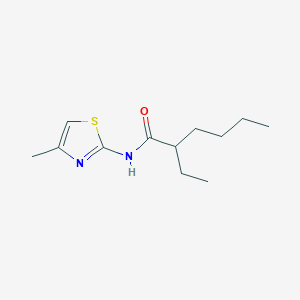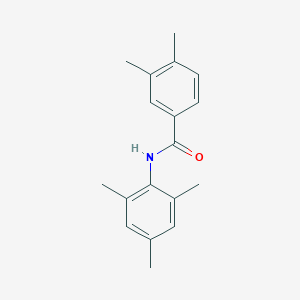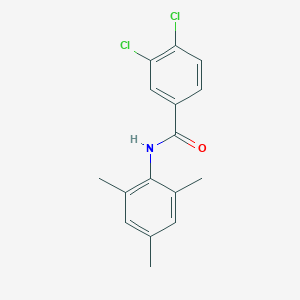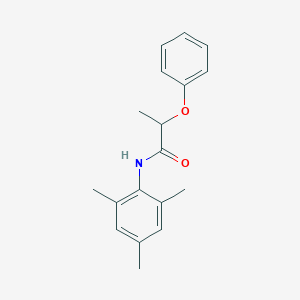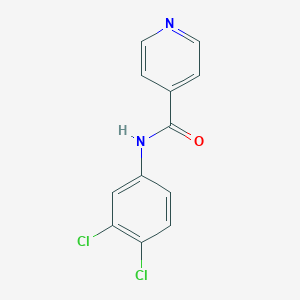![molecular formula C20H16ClNO B312363 N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B312363.png)
N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide is a chemical compound with the molecular formula C20H16ClNO and a molecular weight of 321.81 g/mol . This compound is known for its unique structure, which includes a biphenyl core and a carboxamide group attached to a chloromethylphenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
3-chloro-4-biphenylyl N-(4-methoxyphenyl)carbamate: This compound has a similar biphenyl core but differs in the substituents on the phenyl ring.
4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: This compound contains a methylthio group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16ClNO |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H16ClNO/c1-14-7-12-18(13-19(14)21)22-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23) |
InChI Key |
ZLQSGSUTJGKQSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


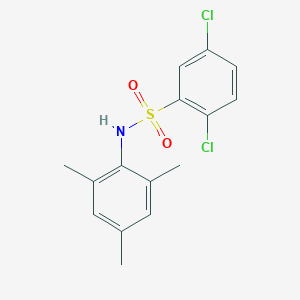
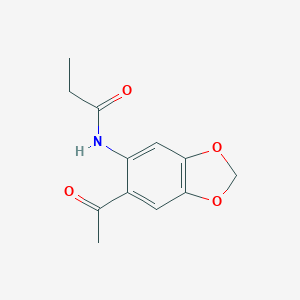

![Methyl 2-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B312286.png)
